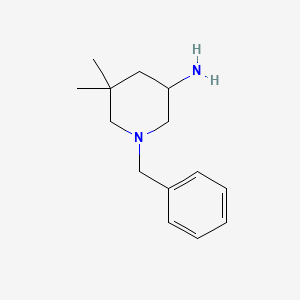

1-Benzyl-5,5-dimethylpiperidin-3-amine

Description

1-Benzyl-5,5-dimethylpiperidin-3-amine is a piperidine derivative featuring a benzyl group at position 1 and two methyl substituents at position 5. Its synthesis involves a multi-step process starting from (S)-5-oxopyrrolidine-2-carboxylic acid, as detailed in . Key steps include Boc protection, LiHMDS-mediated methylation, NaBH4 reduction, and mesylation, yielding the final compound as a hydrochloride salt (28b). The synthesis achieves moderate yields (e.g., 74.3% over two steps for an intermediate), though later steps show reduced efficiency (38.4%) due to purification challenges .

Properties

IUPAC Name |

1-benzyl-5,5-dimethylpiperidin-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2/c1-14(2)8-13(15)10-16(11-14)9-12-6-4-3-5-7-12/h3-7,13H,8-11,15H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRWAJCYNXWNGMB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(CN(C1)CC2=CC=CC=C2)N)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzyl-5,5-dimethylpiperidin-3-amine can be synthesized through several methods. One common approach involves the reaction of 1-benzyl-4-methyl-3-ketone piperidine with methylamine in the presence of titanium tetrachloride (TiCl4) and triethylamine (NEt3) in toluene at 35°C. The reaction mixture is then treated with sodium triacetoxyborohydride (NaBH(OAc)3) and glacial acetic acid .

Industrial Production Methods: Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-5,5-dimethylpiperidin-3-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: The benzyl group can be substituted with other functional groups using reagents like halogens or alkylating agents.

Common Reagents and Conditions:

Oxidation: KMnO4 in acidic or basic medium.

Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

Substitution: Halogens (e.g., Br2) or alkylating agents (e.g., CH3I) in the presence of a base.

Major Products Formed:

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of benzyl-substituted derivatives.

Scientific Research Applications

1-Benzyl-5,5-dimethylpiperidin-3-amine is utilized in various fields of scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in chemical reactions.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

Industry: Used in the synthesis of specialty chemicals and intermediates for pharmaceuticals

Mechanism of Action

The mechanism of action of 1-Benzyl-5,5-dimethylpiperidin-3-amine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For instance, it may act as an inhibitor or activator of certain enzymes, influencing metabolic pathways .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural and functional differences among 1-Benzyl-5,5-dimethylpiperidin-3-amine and its analogs:

Pharmacological and Physicochemical Properties

- Amine vs. Ketone Reactivity: The primary amine in 1-Benzyl-5,5-dimethylpiperidin-3-amine enables hydrogen bonding with biological targets (e.g., CDK7), whereas the ketone in its pyrrolidinone analog may serve as a hydrogen bond acceptor or participate in redox reactions .

- Solubility and Stability: The pyrrolidinone derivative exhibits superior solubility in organic solvents and thermal stability compared to the piperidine amine, which may limit its aqueous compatibility .

- Bicyclic vs. Monocyclic Scaffolds: Compound 98’s rigid bicyclic structure could enhance target selectivity but may reduce bioavailability due to increased hydrophobicity .

Biological Activity

1-Benzyl-5,5-dimethylpiperidin-3-amine is a compound of interest due to its potential biological activities, particularly in pharmacological applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure

The compound 1-Benzyl-5,5-dimethylpiperidin-3-amine features a piperidine ring with two methyl groups at the 5-position and a benzyl substituent at the 1-position. This structural configuration may influence its interaction with biological targets.

The exact mechanism of action for 1-Benzyl-5,5-dimethylpiperidin-3-amine is not fully elucidated; however, its activity is likely mediated through interactions with various receptors and enzymes. The presence of the amine group suggests potential interactions with neurotransmitter receptors, which could lead to various physiological effects.

Pharmacological Properties

Research indicates that 1-Benzyl-5,5-dimethylpiperidin-3-amine exhibits significant activity against certain cancer cell lines and may function as a modulator in neuropharmacological contexts. Its effects have been studied in relation to:

- Antitumor Activity : In vitro studies have shown that this compound can inhibit the growth of various cancer cell lines, including MCF7 (breast cancer) and RKO (colon cancer) cells. The compound's effectiveness was measured using isobologram analysis to determine synergistic effects with other chemotherapeutic agents like Alpelisib and Oxaliplatin .

- Neuropharmacological Effects : The compound has been investigated for its potential role as a modulator of neurotransmitter systems, particularly in relation to dopamine receptors .

Comparative Studies

A comparative analysis with similar compounds reveals that variations in the piperidine structure can significantly alter biological activity. For instance, compounds with different substituents on the piperidine ring show varying degrees of potency against specific biological targets .

In Vitro Studies

A study involving MCF7 cells demonstrated that 1-Benzyl-5,5-dimethylpiperidin-3-amine inhibited cell proliferation in a dose-dependent manner. The following table summarizes the findings:

| Compound | Concentration (nM) | % Growth Inhibition |

|---|---|---|

| 1-Benzyl-5,5-dimethylpiperidin-3-amine | 0.0343 - 0.1029 | 50 - 70 |

| Alpelisib | 0.3086 - 0.9259 | 25 - 50 |

In Vivo Studies

Preclinical trials have indicated that the compound may enhance the efficacy of existing treatments by acting synergistically with other agents. For example, combining it with MAO inhibitors showed improved outcomes in animal models of neurodegenerative diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.